Bienvenue dans la boutique en ligne BenchChem!

8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine

Lipophilicity Drug-likeness ADME prediction

8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine (CAS 730992-77-5) is a synthetic heterobicyclic compound belonging to the 1,3-benzodioxine class, with the molecular formula C₁₅H₁₂ClFO₂ and a molecular weight of 278.71 g·mol⁻¹. It features three key structural elements: a reactive chloromethyl group at position 8 suitable for nucleophilic substitution, a fluorine substituent at position 6 modulating electronic and lipophilic properties, and a 2-phenyl substituent contributing steric bulk and conformational constraint.

Molecular Formula C15H12ClFO2
Molecular Weight 278.71
CAS No. 730992-77-5
Cat. No. B2804434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine
CAS730992-77-5
Molecular FormulaC15H12ClFO2
Molecular Weight278.71
Structural Identifiers
SMILESC1C2=C(C(=CC(=C2)F)CCl)OC(O1)C3=CC=CC=C3
InChIInChI=1S/C15H12ClFO2/c16-8-11-6-13(17)7-12-9-18-15(19-14(11)12)10-4-2-1-3-5-10/h1-7,15H,8-9H2
InChIKeyBBKOMRVUJRZUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine (CAS 730992-77-5): Procurement-Grade Physicochemical Profile for Medicinal Chemistry and Synthetic Intermediate Applications


8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine (CAS 730992-77-5) is a synthetic heterobicyclic compound belonging to the 1,3-benzodioxine class, with the molecular formula C₁₅H₁₂ClFO₂ and a molecular weight of 278.71 g·mol⁻¹ . It features three key structural elements: a reactive chloromethyl group at position 8 suitable for nucleophilic substitution, a fluorine substituent at position 6 modulating electronic and lipophilic properties, and a 2-phenyl substituent contributing steric bulk and conformational constraint . The compound is commercially available from multiple suppliers at ≥95% purity (HPLC), including AKSci (cat. 6153CL), Ambeed (cat. A1009521), Enamine (cat. EN300-06806), Santa Cruz Biotechnology (cat. sc-351577), and Leyan (cat. 1291159) . The fluorinated 1,3-benzodioxane scaffold is patent-validated as a privileged intermediate for synthesizing life science active ingredients, particularly aminobenzodioxane-derived anticancer agents [1].

Why 6-Position Halogen Identity in 8-(Chloromethyl)-2-phenyl-1,3-benzodioxines Is Not Interchangeable: Evidence from Physicochemical and Electronic Property Gradients


The 6-position substituent on the 1,3-benzodioxine scaffold is not a passive placeholder. Replacing fluorine at position 6 with chlorine or bromine produces quantifiable shifts in lipophilicity (ΔLogP ≥ 0.95), molecular weight (ΔMW ≥ 16.5 g·mol⁻¹), boiling point (ΔBP ≥ 34°C), density, and refractive index that directly affect downstream synthetic reactivity, chromatographic behavior, and pharmacokinetic-relevant properties . The C–F bond (≈485 kJ·mol⁻¹) is substantially stronger than C–Cl (≈339 kJ·mol⁻¹) or C–Br (≈285 kJ·mol⁻¹), establishing a class-level expectation of differentiated metabolic stability for derivatives bearing the 6-fluoro substitution [1]. Furthermore, the patent literature explicitly prioritizes fluorine at the 6-position (X = F) as a preferred embodiment for fluorinated 1,3-benzodioxanes destined for pharmaceutical intermediate applications, citing the combination of achirality, enhanced lipophilicity, and suitability for further processing into cancer therapy APIs [2]. Generic substitution by the 6-chloro or 6-bromo analog will therefore alter both the physicochemical trajectory of any synthetic sequence and the biological profile of downstream products.

Quantitative Differentiation Evidence for 8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine vs. Closest 6-Halogen Analogs


Lipophilicity (LogP) Reduction: 6-Fluoro Analog Is 0.95 LogP Units Less Lipophilic Than 6-Chloro Analog, With Implications for Nonspecific Binding and Phospholipidosis Risk

The target 6-fluoro compound exhibits a predicted LogP of 3.74, whereas the direct 6-chloro analog (CAS 92436-45-8) has a predicted LogP of 4.6866, representing a quantified difference of ΔLogP = −0.95 . This nearly one order-of-magnitude reduction in lipophilicity places the 6-fluoro compound closer to the generally accepted oral drug-likeness space (LogP < 5) and is consistent with well-established medicinal chemistry principles wherein fluorine substitution reduces logP relative to chlorine on aromatic systems [1]. Lower lipophilicity is associated with reduced non-specific tissue binding, lower phospholipidosis risk, and improved aqueous solubility in downstream derivatives.

Lipophilicity Drug-likeness ADME prediction Lead optimization

Molecular Weight Advantage: 6-Fluoro Substitution Provides the Smallest Mass Increment Among Halogen Options While Retaining Electronic Effects

The molecular weight of the target 6-fluoro compound is 278.71 g·mol⁻¹, compared to 295.16 g·mol⁻¹ for the 6-chloro analog (ΔMW = +16.5 g·mol⁻¹, +5.9%) and 339.61 g·mol⁻¹ for the 6-bromo analog (ΔMW = +60.9 g·mol⁻¹, +21.9%) . Fluorine (van der Waals radius 1.47 Å) is a closer isosteric replacement for hydrogen (1.20 Å) than chlorine (1.75 Å) or bromine (1.85 Å), meaning the 6-fluoro substitution introduces the least steric perturbation to the benzodioxine scaffold [1]. In fragment-based and lead-optimization contexts, every 16–60 g·mol⁻¹ saved at the intermediate stage preserves molecular weight budget for subsequent derivatization steps.

Molecular weight optimization Halogen selection Fragment-based design Lead-likeness

Patent Claims Explicitly Prioritize Fluorine at Position 6 for Cancer Therapy API Intermediates: Class-Level Validation of the 6-Fluoro Substitution Pattern

The LANXESS patent family (US 8,227,626 B2; EP 1627874 A1) claims fluorinated achiral 1,3-benzodioxanes of general formulae (I-a) and (I-b) where the substituent X on the methylene group is 'H, Cl, or F, preferably F' [1]. The patent explicitly teaches that fluorinated 1,3-benzodioxanes, especially the corresponding aminobenzodioxanes, are 'valuable intermediates for the synthesis of life science active ingredients, especially of active pharmaceutical ingredients in cancer therapy' [1]. The inventive compounds are described as achiral, circumventing costly enantiomer separation, and designed to 'noticeably increase the lipophilicity in the active ingredient molecules' [1]. This patent establishes the 6-fluoro substitution pattern (R₁–R₄ positions) as part of a preferred, patent-protected scaffold for generating anticancer API candidates—a strategic advantage not explicitly claimed for the 6-chloro or 6-bromo benzodioxine subclasses in the same patent family.

Cancer therapy intermediates Aminobenzodioxanes Patent-validated scaffold API synthesis

Physicochemical Bulk Property Differentiation: Boiling Point, Density, and Refractive Index Differences Between 6-Fluoro and 6-Chloro Analogs

The 6-fluoro target compound and its 6-chloro analog exhibit clearly distinguishable bulk physicochemical properties that impact purification and analytical workflows. The 6-fluoro compound has a lower boiling point (418.5±45.0 °C vs. 452.6 °C for 6-Cl; ΔBP ≈ −34 °C), lower density (1.3±0.1 g/cm³ vs. 1.328 g/cm³ for 6-Cl), and lower refractive index (1.579 vs. 1.601 for 6-Cl) . The flash point of the 6-fluoro analog (206.9±28.7 °C) is higher than that of the 6-chloro analog (173.56 °C), suggesting potentially different handling and storage classifications . These measurable differences in bulk properties enable unambiguous identity confirmation and purity assessment by standard analytical techniques (GC, refractive index, density measurement) across the halogen-analog series.

Physicochemical properties Purification Chromatography Quality control

Commercial Availability and Defined Purity Specification: Multi-Vendor Procurement with Consistent ≥95% Purity Grade

The target compound is stocked by at least five independent reputable suppliers (AKSci, Ambeed, Enamine, Santa Cruz Biotechnology, Leyan) with a consistent minimum purity specification of 95% [1]. In contrast, the 6-chloro analog (CAS 92436-45-8) shows more limited vendor availability and a higher price point (e.g., Aladdin: $190.90/250 mg with 8–12 week lead time) , and the 6-bromo analog (CAS 730950-04-6) appears at fewer suppliers . The 6-fluoro compound benefits from the MDL number MFCD04624266, facilitating database cross-referencing, and is listed with long-term storage at ambient conditions in a cool, dry place . The PubChem Compound ID (CID 3795473) further enables cheminformatics integration.

Chemical procurement Quality specification Supply chain Research chemical sourcing

Recommended Application Scenarios for 8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine Based on Quantitative Differentiation Evidence


Synthesis of Fluorinated Aminobenzodioxane-Derived Anticancer API Candidates (Patent-Aligned Scaffold Strategy)

Organizations pursuing patent-aligned synthesis of aminobenzodioxane-derived anticancer agents should prioritize the 6-fluoro intermediate. The LANXESS patent family (US 8,227,626 B2; EP 1627874 A1) explicitly identifies fluorinated 1,3-benzodioxanes as 'valuable intermediates for the synthesis of life science active ingredients, especially of active pharmaceutical ingredients in cancer therapy,' with fluorine listed as the preferred substituent at position X [1]. The chloromethyl handle at position 8 enables direct nucleophilic displacement with amines to generate the aminobenzodioxane pharmacophore highlighted in the patent. The 6-fluoro substitution provides a LogP of 3.74—approximately 0.95 units lower than the 6-chloro alternative—which may translate into more favorable ADME properties for the resulting aminobenzodioxane derivatives .

Lead Optimization Programs Requiring Conserved Molecular Weight Budget (Fragment-to-Lead and Scaffold-Hopping Campaigns)

Medicinal chemistry teams operating under strict molecular weight constraints (e.g., Rule of Five compliance, CNS drug design) should select the 6-fluoro intermediate over the 6-chloro or 6-bromo alternatives. At 278.71 g·mol⁻¹, the 6-fluoro compound provides a mass saving of 16.5 g·mol⁻¹ (5.9%) versus the 6-chloro analog and 60.9 g·mol⁻¹ (21.9%) versus the 6-bromo analog . In a typical fragment-to-lead campaign where every Dalton matters, this conserved molecular weight budget can be reallocated to potency-enhancing substituents introduced in subsequent synthetic steps. The close isosteric relationship between fluorine (vdW radius 1.47 Å) and hydrogen (1.20 Å) also minimizes steric perturbation of the benzodioxine scaffold, preserving binding-site complementarity established in earlier screening hits [2].

Quality Control and Analytical Method Development for Halogen-Analog Discrimination in Multi-Compound Synthetic Libraries

The quantifiable differences in boiling point (ΔBP ≈ −34 °C vs. 6-Cl), refractive index (Δn ≈ −0.022 vs. 6-Cl), and density (Δ ≈ −0.03 g/cm³ vs. 6-Cl) between the 6-fluoro target and its 6-chloro analog provide practical parameters for developing discriminating analytical methods . GC-MS or GC-FID methods leveraging the 34 °C boiling point difference can resolve the two halogen analogs without requiring derivatization. Similarly, the refractive index difference of 0.022 units is within the detection capability of standard laboratory refractometers (±0.0005), enabling rapid identity confirmation at receiving inspection. These orthogonal analytical handles reduce reliance on costly LC-MS or NMR for routine batch qualification.

Multi-Vendor Procurement Strategy for Supply Chain Resilience in Academic Core Facilities and CROs

Core facilities and contract research organizations requiring uninterrupted access to this benzodioxine building block benefit from the compound's availability across ≥5 independent commercial suppliers (AKSci, Ambeed, Enamine, Santa Cruz Biotechnology, Leyan) with a uniform ≥95% purity specification [3]. This multi-vendor landscape enables competitive quotation, mitigates single-supplier stockout risk, and supports regional sourcing strategies (US, EU, and China-based suppliers). The availability of the MDL identifier MFCD04624266 and PubChem CID 3795473 further facilitates cross-referencing and electronic procurement system integration.

Quote Request

Request a Quote for 8-(Chloromethyl)-6-fluoro-2-phenyl-2,4-dihydro-1,3-benzodioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.